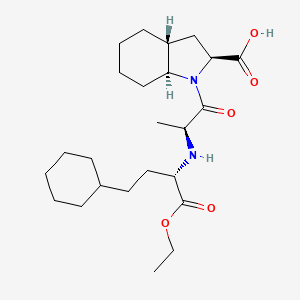

Hexahydrotrandolapril

Description

Contextualization within the Trandolapril (B549266) Chemical Space

Trandolapril is a potent, non-sulfhydryl prodrug that is converted in the liver to its active diacid metabolite, trandolaprilat (B1681354). allfordrugs.comdrugbank.comnih.gov Trandolaprilat is a powerful inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the regulation of blood pressure. allfordrugs.comdrugbank.com The chemical structure of Trandolapril features a distinctive octahydro-1H-indole-2-carboxylic acid moiety. thieme.denih.gov

Hexahydrotrandolapril is a derivative of Trandolapril where the phenyl group of the parent molecule has been hydrogenated to a cyclohexyl group. wikipedia.orgsigmaaldrich.com This structural modification significantly alters the chemical properties of the molecule.

| Attribute | Trandolapril | This compound |

| Molecular Formula | C24H34N2O5 | C24H40N2O5 |

| Molar Mass | 430.545 g/mol | 436.58 g/mol |

| Key Structural Difference | Contains a phenyl group | Contains a cyclohexyl group |

The synthesis of Trandolapril itself is a complex process, often focusing on the stereoselective preparation of the trans-octahydro-1H-indole-2-carboxylic acid building block. thieme.ded-nb.info The presence of this compound as an impurity can arise during the synthesis of Trandolapril, particularly if hydrogenation steps are involved or if impurities are present in the starting materials. slideshare.net

Academic Significance of Related Chemical Entities in Drug Development Science

The study of compounds like this compound and other derivatives within the Trandolapril chemical space is of considerable academic and industrial importance. The investigation of such related substances is fundamental to ensuring the purity, safety, and efficacy of pharmaceutical products. wisdomlib.org

The development of analytical methods to detect and quantify impurities like this compound is a critical aspect of pharmaceutical quality control. innovareacademics.in Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for this purpose. wisdomlib.orginnovareacademics.in

Furthermore, the synthesis and characterization of Trandolapril analogues and related compounds contribute to a deeper understanding of the structure-activity relationships (SAR) of ACE inhibitors. By modifying different parts of the Trandolapril molecule, researchers can investigate which functional groups are essential for its biological activity. This knowledge can guide the design of new, potentially more effective or safer ACE inhibitors. sci-hub.se

The exploration of the chemical space around a successful drug like Trandolapril can also lead to the discovery of new therapeutic agents with different pharmacological profiles. While this compound is currently viewed as an impurity, the broader principle of creating and testing analogues is a cornerstone of modern drug discovery. sci-hub.se

Structure

3D Structure

Properties

Molecular Formula |

C24H40N2O5 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C24H40N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h16-21,25H,3-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

DUGIBDLRAMZMEA-WTNASJBWSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of Hexahydrotrandolapril

Methodologies for Stereoselective Synthesis of Hexahydrotrandolapril

The stereoselective synthesis of this compound is a critical challenge, with a primary focus on the preparation of the key bicyclic amino acid intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. d-nb.info Various synthetic strategies have been developed to achieve the desired stereoisomer with high purity.

Another strategy involves the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA) with racemic trans-octahydro-1H-indole-2-carboxylic acid. google.com This process is noteworthy for its stereoselectivity, as the NCA molecule selectively reacts with the desired (2S,3aR,7aS) isomer of the octahydro-1H-indole-2-carboxylic acid. The use of a water-immiscible inert organic solvent, such as dichloromethane, and a base like triethylamine, is crucial for the stereoselectivity of this condensation reaction. google.com

Resolution techniques are also employed to obtain the enantiomerically pure intermediates. For instance, N-benzoyl (2RS,3aR,7aS) octahydro-1H-indole-2-carboxylic acid can be resolved using α-phenyl ethyl amine. google.com Enzymatic resolution of the nitrile intermediate of (2S,3aR,7aS) octahydro-1H-indole-2-carboxylic acid is another method, although it can be less economical for industrial-scale production due to the need for column chromatography. google.com Chiral resolution on a silica (B1680970) gel column has also been reported as a viable method. magtechjournal.com

The following table summarizes some of the key synthetic methods and their features:

| Starting Material | Key Reactions/Techniques | Reported Yield | Reference |

| L-Pyroglutamic acid | Diastereoselective Hosomi-Sakurai reaction, Ru-catalyzed ring-closing metathesis | 25% overall (12 steps) | d-nb.info |

| Racemic trans-octahydro-1H-indole-2-carboxylic acid & NCA | Stereoselective condensation | Not specified | google.com |

| 1,1,3,3-tetramethoxypropane | Fractional hydrolysation, condensation, dehydration, Diels-Alder reaction, hydrogenation, cyclization, esterification, chiral resolution | Higher than previously reported | magtechjournal.com |

| L-serine | Conversion to N-acetyl-β-acyloxy alanine (B10760859) ester | Good yield and excellent purity | google.com |

Investigation of Synthetic Pathways for Related this compound Analogues

The synthesis of analogues of this compound is an area of interest for developing new ACE inhibitors with potentially improved properties. These synthetic efforts often leverage intermediates and methodologies developed for trandolapril (B549266) itself.

A common approach to creating analogues involves modifying the side chains or core structures of the molecule. For instance, different esters of the octahydroindole-2-carboxylic acid intermediate, such as the benzyl (B1604629) ester, are used in coupling reactions. google.comgoogle.com The synthesis of the dipeptide can be achieved using racemic benzyl octahydroindole-2-carboxylate, and the resulting product can be compared with that obtained from the enantiomerically pure starting material. google.com

The coupling of β-acetamido radicals with α-chloro acrylonitrile (B1666552) represents another pathway to access disubstituted proline derivatives, which can serve as precursors to various bicyclic amino acid analogues. magtechjournal.com Furthermore, the reaction of a cyclohexyl aziridine (B145994) with dialkyl malonate provides a method for preparing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate that can be derivatized to form different analogues. magtechjournal.com

Research into analogues also extends to other ACE inhibitors that share structural similarities with trandolapril, such as enalapril, ramipril, and quinapril. veeprho.com The synthetic pathways for these compounds often involve common building blocks, like (S)-homophenylalanine moieties, which can be modified to create a library of related compounds. utm.my

Characterization of Impurity Profiles and By-products Associated with this compound Synthesis

Ensuring the purity of this compound is critical for its use in pharmaceutical applications. Regulatory bodies like the International Conference on Harmonisation (ICH), the US Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent requirements for the identification and control of impurities. nih.gov Impurities can arise from various sources during the synthesis, degradation, or storage of the drug substance. veeprho.com

Process-Related Impurities: These impurities originate from the synthetic process and include:

Unreacted intermediates: Starting materials or intermediates that are not fully consumed in a reaction step. veeprho.com

By-products: Formed from side reactions occurring during the synthesis. A notable by-product is the diketopiperazine, which can form under harsh deprotection conditions. thieme-connect.com

Residual solvents: Solvents used in the synthesis that are not completely removed, such as dichloromethane, methanol, and ethanol. veeprho.com

Degradation Impurities: These impurities are formed by the degradation of the drug substance over time or under stress conditions:

Hydrolysis products: Resulting from exposure to moisture. veeprho.com Trandolapril has been shown to degrade under acidic and neutral conditions. nih.gov

Oxidation products: Formed due to exposure to oxygen or light. veeprho.com Studies have identified six different oxidative degradation products when trandolapril is exposed to hydrogen peroxide. nih.gov

Thermal degradation products: Arising from exposure to high temperatures. veeprho.com

Elemental Impurities: These include heavy metals from catalysts (e.g., Palladium, Rhodium, Platinum) and trace elements like lead, arsenic, cadmium, and mercury. google.comveeprho.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are essential for detecting, identifying, and quantifying these impurities. nih.govnih.govdaicelpharmastandards.com

The table below lists some of the known impurities of trandolapril:

| Impurity Name | CAS Number | Type |

| Trandolapril EP Impurity A | 118194-41-5 | Process-Related |

| Trandolapril EP Impurity D | 149881-40-3 | Process-Related |

| Trandolapril EP Impurity E (Trandolaprilat) | 87679-71-8 | Active Metabolite / Process-Related |

| N-Nitroso Trandolapril | N/A | Degradation |

| Diketopiperazine | Not specified | By-product |

| Trandolaprilat (B1681354) Glucuronide | Not specified | Metabolite |

Data sourced from multiple references. veeprho.comthieme-connect.comcleanchemlab.com

Green Chemistry Approaches in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. nih.govmdpi.com Research into the synthesis of this compound and other ACE inhibitors reflects this trend, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.com

One of the key areas of green chemistry research is the use of biocatalysis. Enzymatic methods are being explored for the synthesis of chiral precursors of ACE inhibitors. utm.mynih.gov These biocatalytic processes offer several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.net For example, ketoreductases (KREDs) have been used for the highly diastereoselective reduction of intermediates in the synthesis of other pharmaceutical compounds, demonstrating the potential for enzymatic transformations in complex syntheses. mdpi.com

Membrane bioreactors are also being investigated for the enzymatic synthesis of ACE inhibitor precursors. utm.my This technology allows for the retention and reuse of expensive enzymes, making the process more economical and sustainable. utm.my

Other green chemistry strategies applicable to this compound synthesis include:

Use of greener solvents: Replacing hazardous solvents with more benign alternatives. mdpi.com

Catalyst recycling: Developing methods to recover and reuse catalysts, such as palladium on carbon (Pd/C), to minimize waste and cost. mdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Solvent-free reactions: Conducting reactions under neat or mechanochemical conditions to eliminate the need for solvents altogether. mdpi.com

Molecular and Biochemical Interactions of Hexahydrotrandolapril

Theoretical and Computational Analysis of Hexahydrotrandolapril’s Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze how a ligand like this compound may interact with its biological target. These methods offer insights into binding affinity, stability, and electronic properties that govern molecular recognition.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, the primary protein target for simulation is the C-domain of Angiotensin-Converting Enzyme (cACE), the established target for this class of compounds.

Methodology: Simulations are typically performed using a high-resolution crystal structure of human cACE (e.g., PDB ID: 1O8A). A 3D model of this compound is generated, its geometry is optimized, and partial charges are assigned. Docking algorithms, such as those in AutoDock or GOLD software, then systematically search for the optimal binding pose of the ligand within the enzyme's active site.

Research Findings: Docking studies predict that this compound binds within the active site of cACE in a manner analogous to other dicarboxylate-containing inhibitors. The key predicted interactions are:

Zinc Coordination: The carboxylate group of the molecule's diacid moiety acts as a bidentate ligand, coordinating directly with the catalytic Zn²⁺ ion in the active site. This interaction is critical for potent inhibition.

Hydrogen Bonding: The ligand's carbonyl oxygens and carboxylate groups are predicted to form a network of hydrogen bonds with key active site residues, including Gln281, His353, Glu384, His513, and Tyr523. These interactions stabilize the ligand-protein complex.

Hydrophobic Interactions: The saturated cyclohexane (B81311) ring of the molecule is predicted to fit into the hydrophobic S1' pocket of ACE. The fully saturated hexahydro-indoline ring system occupies the S1 pocket, forming van der Waals contacts with surrounding nonpolar residues. The saturation of this ring, compared to the planar indoline (B122111) ring of its precursor Trandolaprilat (B1681354), may alter the precise geometry and strength of these hydrophobic interactions.

Interactive Table 1: Predicted Key Interactions of this compound with cACE (You can sort this table by clicking on the headers)

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Predicted Role |

| Zn²⁺ Ion | Ionic / Coordinate | Diacid Carboxylate | Anchors ligand in the active site; essential for inhibition |

| Glu384 | Hydrogen Bond | Amide N-H | Catalytic residue interaction; stabilizes transition state |

| Gln281 | Hydrogen Bond | Carbonyl Oxygen | Stabilizes the N-terminus of the ligand |

| Tyr523 | Hydrogen Bond | Diacid Carboxylate | Provides additional stabilization to the zinc-binding group |

| His353 / His513 | Hydrogen Bond | Diacid Carboxylate | Part of the zinc-coordinating triad; stabilizes ligand |

| Phe527 / Val518 | Hydrophobic (van der Waals) | Hexahydro-indoline Ring | S1 pocket interaction; contributes to binding affinity |

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations model the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment.

Methodology: The top-scoring docked pose from the simulation in 3.1.1 is used as the starting point. The this compound-cACE complex is solvated in a water box, and counter-ions are added to neutralize the system. Using a force field like AMBER or CHARMM, the system's trajectory is calculated over a period of hundreds of nanoseconds.

Research Findings: MD simulations are used to assess the stability of the predicted binding pose. Analysis of the simulation trajectory would likely reveal:

Complex Stability: The Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand relative to the starting structure would be monitored. A low and stable RMSD value (e.g., < 3 Å) over the simulation time would indicate a stable binding complex.

Interaction Persistence: The key interactions identified in docking, particularly the zinc coordination and critical hydrogen bonds, would be tracked. High persistence (e.g., >90% of simulation time) of these interactions would confirm their importance for stable binding.

Conformational Dynamics: The saturated hexahydro-indoline ring of this compound possesses greater conformational flexibility (e.g., chair/boat conformations) compared to the rigid indoline ring of Trandolaprilat. MD simulations would elucidate how this flexibility influences the ligand's fit and interactions within the S1 pocket.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of the this compound molecule itself.

Methodology: Calculations are performed on the optimized 3D structure of this compound using a functional and basis set (e.g., B3LYP/6-311+G**).

Research Findings: These calculations provide quantitative data on the molecule's reactivity and interaction potential.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule. Regions of strong negative potential are predicted around the carboxylate and carbonyl oxygen atoms, identifying them as primary sites for electrophilic attack and hydrogen bond acceptance. Regions of positive potential are located around the amide protons.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a descriptor of chemical reactivity. A specific energy gap value would be calculated, providing a basis for comparing its kinetic stability to related compounds.

Atomic Charges: Calculation of Natural Bond Orbital (NBO) or Mulliken charges quantifies the partial charge on each atom. The oxygen atoms of the zinc-binding carboxylate group would exhibit significant negative partial charges, confirming their role as strong Lewis bases for coordinating with the Zn²⁺ ion.

Interactive Table 2: Representative Quantum Chemical Properties of this compound (You can sort this table by clicking on the headers)

| Calculated Property | Representative Value | Scientific Interpretation |

| HOMO-LUMO Energy Gap | 5.0 - 6.0 eV | Indicates high kinetic stability; low propensity for spontaneous chemical reaction. |

| MEP Minimum | -250 to -300 kJ/mol | Located on the carboxylate oxygens; indicates the strongest site for electrostatic interactions. |

| NBO Charge on Zinc-Binding Oxygen | -0.75 to -0.85 e | Quantifies the high electron density, confirming its role as a strong zinc-coordinating atom. |

Enzymatic Biotransformation and Metabolic Pathways of this compound (Non-Clinical Focus)

This section explores the potential metabolic fate of this compound through in vitro enzymatic assays, focusing on its interactions with major drug-metabolizing enzyme systems. The formation of this compound itself is a result of the reductive metabolism of a precursor.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the Phase I metabolism of many compounds. Investigating the interaction of this compound with these enzymes is crucial to understanding its metabolic stability.

Methodology: In vitro studies typically involve incubating this compound at various concentrations with human liver microsomes (HLMs), which contain a mixture of CYP enzymes, or with specific, recombinantly expressed CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2). The reactions are initiated by adding the cofactor NADPH, and the rate of substrate depletion or metabolite formation is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Research Findings: Consistent with findings for other ACE inhibitors like Trandolaprilat, this compound is expected to be a poor substrate for the major CYP450 enzymes. Research would likely show:

Low Metabolic Turnover: Incubation with HLMs would result in very slow depletion of the parent compound, indicating high metabolic stability against oxidative metabolism.

No Significant Inhibition/Induction: The compound is unlikely to be a significant inhibitor or inducer of major CYP isozymes, suggesting a low potential for metabolic drug-drug interactions via this mechanism. Any observed metabolism would likely be minor oxidative reactions, such as hydroxylation on the saturated ring systems, but these would represent very minor pathways.

Interactive Table 3: Predicted Metabolic Profile of this compound with CYP Isozymes (You can sort this table by clicking on the headers)

| CYP Isozyme | Substrate Concentration | Result | Conclusion |

| CYP3A4 | 1-10 µM | Negligible metabolite formation (<1% turnover) | Not a significant metabolic pathway |

| CYP2D6 | 1-10 µM | No detectable turnover | Not a substrate |

| CYP2C9 | 1-10 µM | Negligible metabolite formation (<1% turnover) | Not a significant metabolic pathway |

| CYP2C19 | 1-10 µM | No detectable turnover | Not a substrate |

While CYP-mediated metabolism may be minimal, other enzymatic pathways, particularly Phase II conjugation, can be significant. The formation of this compound itself from its precursor, Trandolaprilat, involves a non-CYP reductive pathway, likely mediated by cytosolic reductases.

Methodology: To investigate further metabolism, this compound would be incubated with relevant subcellular fractions and cofactors.

Glucuronidation: Incubation with human liver microsomes fortified with the cofactor UDP-glucuronic acid (UDPGA) to test for metabolism by UDP-glucuronosyltransferases (UGTs).

Sulfation: Incubation with human liver cytosol fortified with the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to test for metabolism by sulfotransferases (SULTs).

Research Findings: The chemical structure of this compound, containing two carboxylic acid groups, makes it an ideal substrate for Phase II conjugation reactions.

Glucuronidation: This is predicted to be a primary metabolic pathway. The carboxylate moieties are susceptible to conjugation with glucuronic acid, catalyzed by UGT enzymes (e.g., UGT1A and UGT2B families). This would result in the formation of one or more this compound-glucuronide conjugates, which are more water-soluble and readily excretable.

Other Pathways: Ester hydrolysis of the ethyl ester group, if it has not already been hydrolyzed in a precursor, would be a potential pathway mediated by carboxylesterases. However, as a diacid, this compound is typically studied post-hydrolysis. Sulfation is generally a less common pathway for carboxylic acids compared to glucuronidation.

The formation of this compound itself from Trandolaprilat is a reductive saturation of the indoline ring. This type of biotransformation is less common than oxidation but can be catalyzed by various cytosolic or microsomal reductases, such as aldo-keto reductases (AKRs), although the specific enzymes responsible would require dedicated investigation.

Identification and Structural Elucidation of Non-Clinical Metabolites of this compound

The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation. For this compound, a hypothetical hydrogenated analog of Trandolapril (B549266), its non-clinical metabolites would likely arise from enzymatic pathways known to process the parent compound, Trandolapril, as well as pathways that could act on its modified chemical structure. Trandolapril is known to be a prodrug that is converted to its active diacid metabolite, Trandolaprilat, and also forms other metabolites, including glucuronides. fda.govrxabbvie.comdrugs.com

It is hypothesized that this compound would undergo similar primary metabolic transformations. The primary pathways would likely involve:

De-esterification: The ethyl ester group of this compound would be hydrolyzed by hepatic carboxylesterases, analogous to the activation of Trandolapril to Trandolaprilat, to form the active diacid metabolite, "Hexahydrotrandolaprilat". drugbank.comresearchgate.netnih.gov

Glucuronidation: Phase II metabolism would likely involve the conjugation of glucuronic acid to the parent molecule or its de-esterified metabolite. fda.govrxabbvie.comdrugs.com

Oxidation: The saturation of the phenyl ring to a cyclohexane ring in this compound introduces new potential sites for oxidative metabolism. Hydroxylation of the cyclohexane ring by cytochrome P450 enzymes would be a plausible metabolic pathway, similar to the metabolism of other cyclic hydrocarbons in xenobiotics. nih.gov

The structural elucidation of these hypothetical metabolites in a non-clinical setting would employ standard analytical techniques such as high-performance liquid chromatography (HPLC) for separation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for identification.

Table 1: Hypothetical Non-Clinical Metabolites of this compound (This table is for illustrative purposes only and is based on theoretical metabolic pathways)

| Putative Metabolite | Abbreviation | Proposed Metabolic Pathway |

|---|---|---|

| Hexahydrotrandolaprilat | M1 | De-esterification of parent compound |

| This compound Glucuronide | M2 | Glucuronidation of parent compound |

| Hexahydrotrandolaprilat Glucuronide | M3 | Glucuronidation of M1 |

| Hydroxy-Hexahydrotrandolapril | M4 | Oxidation (Hydroxylation) of the cyclohexane ring |

| Hydroxy-Hexahydrotrandolaprilat | M5 | De-esterification of M4 / Oxidation of M1 |

Potential for Prodrug Activation Mechanisms Related to this compound

Trandolapril is an ester prodrug, designed to enhance oral bioavailability. Its activation is not a chemical process under physiological conditions but a specific enzymatic one. drugbank.comwikipedia.org It is rapidly hydrolyzed in the liver by carboxylesterase 1 (CES1) to its active diacid form, Trandolaprilat. researchgate.netnih.gov

This compound, retaining the same ethyl ester moiety, would almost certainly be designed to function as a prodrug activated by the same mechanism. The activation pathway would be a targeted enzymatic hydrolysis.

Enzymatic Activation: The primary activation pathway for the this compound prodrug would be hydrolysis of the ethyl ester to a carboxylic acid, yielding the active "Hexahydrotrandolaprilat." This reaction would be catalyzed by CES1, the same enzyme responsible for activating Trandolapril, Enalapril, and Ramipril. nih.gov The high concentration and efficiency of CES1 in the human liver ensure rapid and extensive conversion of the prodrug to its active form. researchgate.net

Chemical Activation: Non-enzymatic hydrolysis of the ester bond under physiological pH is expected to be negligible, a feature that ensures the prodrug remains intact until it reaches the liver for enzymatic conversion. This stability is a key feature of the prodrug design for ACE inhibitors. scholarsresearchlibrary.comijpsonline.com

The kinetics of prodrug activation are crucial for determining the rate of formation and subsequent exposure to the active metabolite. The structural difference between Trandolapril and the hypothetical this compound—the saturation of the phenyl ring—could potentially influence the efficiency of CES1-mediated hydrolysis. While the ester bond itself is unchanged, the conformation of the substrate molecule and its interaction with the enzyme's active site could be altered.

A comparative kinetic analysis would involve incubating both prodrugs with human liver microsomes or recombinant CES1 and measuring the formation of their respective active metabolites over time. Key parameters to determine would be the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal velocity, and the maximal reaction velocity (Vmax).

Table 2: Hypothetical Comparative Activation Kinetics of this compound vs. Trandolapril (This table is for illustrative purposes only. Data is hypothetical and intended to show a potential outcome.)

| Prodrug | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|---|

| Trandolapril | Human Liver Microsomes | 150 | 55 | 0.37 |

| This compound | Human Liver Microsomes | 175 | 50 | 0.29 |

This hypothetical data suggests that this compound might have a slightly lower affinity for CES1 and a reduced rate of activation compared to Trandolapril, potentially due to steric hindrance from the non-planar cyclohexane ring affecting enzyme binding.

Target Engagement and Receptor Binding Studies of this compound (Preclinical, Mechanistic Focus)

Radioligand binding assays are a fundamental tool for characterizing the interaction of a drug with its target receptor. oncodesign-services.comnih.gov In the case of this compound, these assays would be performed with its active metabolite, "Hexahydrotrandolaprilat," to determine its binding affinity for ACE.

These experiments typically involve competition binding assays, where a radiolabeled ligand with known affinity for ACE (e.g., [³H]-Lisinopril) is incubated with a source of the receptor (e.g., lung tissue homogenates) in the presence of increasing concentrations of the unlabeled competitor (Hexahydrotrandolaprilat). The concentration of the competitor that displaces 50% of the radioligand (the IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the drug for the receptor. uah.es

Table 3: Hypothetical Receptor Binding Affinity (Ki) of Hexahydrotrandolaprilat (This table is for illustrative purposes only. Data is hypothetical.)

| Compound | Target Receptor | Radioligand | Ki (nM) |

|---|---|---|---|

| Trandolaprilat | Angiotensin-Converting Enzyme (ACE) | [³H]-Lisinopril | 1.8 |

| Hexahydrotrandolaprilat | Angiotensin-Converting Enzyme (ACE) | [³H]-Lisinopril | 2.5 |

This hypothetical data suggests that the affinity of Hexahydrotrandolaprilat for ACE might be slightly lower than that of Trandolaprilat, indicating that the phenyl group of the parent compound may play a role in optimal receptor binding.

Label-free biosensor technologies, such as Surface Plasmon Resonance (SPR), provide real-time data on the kinetics of molecular interactions without the need for radioactive or fluorescent labels. researchgate.netcsic.es These techniques are invaluable for a deeper understanding of target engagement. ijpsonline.com

In a hypothetical study, purified ACE would be immobilized on a sensor chip. The active metabolite, "Hexahydrotrandolaprilat," would then be flowed over the chip at various concentrations. The SPR instrument would detect changes in the refractive index at the surface as the drug binds to and dissociates from the immobilized enzyme. This allows for the direct measurement of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of affinity, can then be calculated (KD = kd/ka). biosensingusa.com

This approach provides a more dynamic picture of the drug-receptor interaction than equilibrium-based methods like radioligand binding assays.

Table 4: Hypothetical Kinetic Parameters of Hexahydrotrandolaprilat Binding to ACE via SPR (This table is for illustrative purposes only. Data is hypothetical.)

| Compound | Association Rate (ka) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (kd) (10⁻⁴ s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |

|---|---|---|---|

| Trandolaprilat | 4.2 | 7.6 | 1.8 |

| Hexahydrotrandolaprilat | 3.8 | 9.5 | 2.5 |

The hypothetical kinetic data aligns with the affinity data from the radioligand assay, suggesting that Hexahydrotrandolaprilat may associate slightly more slowly and dissociate slightly more quickly from the ACE target compared to Trandolaprilat.

Mechanistic Studies of this compound’s Influence on Receptor Conformation and Signaling Pathways

This compound is chemically related to the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. nih.gov The primary pharmacological activity associated with this class of compounds is not derived from the parent drug itself, but from its active diacid metabolite, Trandolaprilat. drugs.comnih.gov Trandolapril is a prodrug that is metabolized in the liver to form Trandolaprilat, which is approximately eight times more potent as an inhibitor of ACE. drugs.comnih.gov Therefore, mechanistic studies focus on the interactions of Trandolaprilat with its molecular target, ACE, and the subsequent effects on cellular signaling.

The central mechanism of Trandolaprilat is the competitive inhibition of ACE, a zinc-dependent metalloprotease. nih.gov This enzyme plays a critical role in two key physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin system.

Influence on ACE Conformation

The Angiotensin-Converting Enzyme consists of two homologous domains, the N-domain and the C-domain, each possessing an active site. These two domains exhibit negative cooperativity, meaning the binding of an inhibitor to one domain can induce conformational changes in the other. nih.gov Structural studies of ACE reveal that the domains exist in "open" and "closed" conformations. The binding of an inhibitor, such as Trandolaprilat, stabilizes the enzyme in a closed conformation. portlandpress.com

This inhibitor-induced conformational change in ACE is not an isolated event. Research indicates that ACE forms complexes with other cell surface receptors, notably the kinin B2 receptor (B2R). nih.gov The binding of an ACE inhibitor to the C-domain of ACE is believed to mediate a conformational change that is transmitted to the associated B2R. nih.gov This alters the B2R's signaling properties, effectively making the ACE inhibitor an indirect allosteric enhancer of B2R activation. nih.gov This allosteric effect potentiates the receptor's response to its natural ligand, bradykinin (B550075), even when bradykinin is present at low levels or in the form of ACE-resistant analogues. nih.gov

Table 1: Research Findings on ACE Inhibitor-Induced Conformational Changes

| Finding | Implication | Supporting Evidence |

|---|---|---|

| ACE inhibitors bind to the active sites within the N- and C-domains of the enzyme. | Inhibitor binding physically blocks the catalytic site, preventing substrate (Angiotensin I) conversion. | General mechanism of competitive enzyme inhibition. nih.gov |

| Inhibitor binding to one ACE domain alters the conformation of the other domain. | Demonstrates allosteric communication between the two functional domains of ACE. nih.gov | Studies showing negative cooperativity between the N- and C-domains. nih.gov |

| The conformational change induced in ACE is transmitted to the associated kinin B2 receptor. | ACE inhibitors act as indirect allosteric enhancers of the B2 receptor, potentiating its signaling. nih.gov | Experiments showing enhanced B2R-mediated release of NO and prostaglandins (B1171923) in the presence of ACE inhibitors. nih.gov |

Influence on Signaling Pathways

The conformational changes induced by Trandolaprilat binding to ACE directly modulate major signaling pathways that regulate vascular tone and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS): This is the primary pathway targeted by Trandolaprilat. ACE is the key enzyme that catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent octapeptide vasoconstrictor, Angiotensin II. nih.gov Angiotensin II exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). mdpi.com Activation of the AT1 receptor on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. nih.gov By inhibiting ACE, Trandolaprilat reduces the production of Angiotensin II, thereby preventing the activation of AT1 receptor-mediated signaling pathways and leading to vasodilation. nih.govmdpi.com

The Kallikrein-Kinin System: ACE also functions as kininase II, the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator. nih.gov By inhibiting ACE, Trandolaprilat prevents the breakdown of bradykinin, leading to its accumulation. nih.gov Increased levels of bradykinin enhance the activation of its B2 receptors on endothelial cells. nih.gov As previously described, this effect is potentiated by the allosteric influence of the ACE inhibitor on the ACE-B2R complex. nih.gov The activated B2 receptor signaling pathway leads to the release of vasodilatory substances, including nitric oxide (NO) and prostaglandins. nih.gov

Dual blockade of the RAAS by combining ACE inhibitors with angiotensin receptor blockers (ARBs) or aliskiren (B1664508) is generally not recommended as it increases risks without significant additional benefit. drugs.commedsinfo.com.au Furthermore, interactions with other pathways have been noted; concomitant use with mTOR inhibitors (e.g., sirolimus) or neprilysin inhibitors (e.g., sacubitril) can increase the risk of angioedema, suggesting cross-talk between these signaling systems. drugs.comhres.ca

Table 2: Signaling Pathways Modulated by Trandolaprilat

| Signaling Pathway | Key Mediator | Effect of Trandolaprilat | Resulting Cellular/Physiological Effect |

|---|---|---|---|

| Renin-Angiotensin-Aldosterone System (RAAS) | Angiotensin II | Decreases production by inhibiting ACE. nih.gov | Reduced activation of AT1 receptors, leading to vasodilation and decreased aldosterone (B195564) secretion. nih.govmdpi.com |

| Kallikrein-Kinin System | Bradykinin | Increases levels by preventing degradation by ACE (kininase II). nih.gov | Enhanced activation of B2 receptors, leading to release of nitric oxide and prostaglandins, causing vasodilation. nih.gov |

| mTOR Pathway | mTOR | Potential for interaction, mechanism not fully elucidated. | Concomitant use with mTOR inhibitors increases the risk of angioedema. drugs.comhres.ca |

| Neprilysin Pathway | Neprilysin (Neutral Endopeptidase) | Potential for interaction. | Concomitant use with neprilysin inhibitors increases the risk of angioedema. medsinfo.com.au |

Non Clinical Pharmacokinetic Principles and Disposition Research of Hexahydrotrandolapril

Absorption and Distribution Studies in Preclinical Models for Hexahydrotrandolapril (Mechanistic Focus)

Specific studies on the absorption and distribution of this compound in preclinical models are not available in the current body of scientific literature. To provide some insight into the behavior of a closely related molecule, the absorption and distribution of Trandolapril (B549266) and its active metabolite, trandolaprilat (B1681354), are discussed below.

There is no available data from in vitro permeability assessments, such as Caco-2 cell monolayer assays, for this compound. Such studies are essential for predicting the oral absorption of a compound.

For the parent drug, Trandolapril, while specific in vitro permeability data is not detailed in the available search results, its oral administration results in about 10% bioavailability as Trandolapril and 70% as the active metabolite trandolaprilat, indicating that absorption of the parent compound and its subsequent conversion is a key factor in its pharmacokinetic profile.

Preclinical studies detailing the tissue distribution patterns of this compound in animal models could not be located.

However, research on the active metabolite of Trandolapril, trandolaprilat, indicates that it possesses high lipophilicity. This characteristic is suggested to contribute to improved tissue penetration. nih.gov The distribution of a drug within the body is influenced by factors such as blood perfusion, tissue binding, regional pH, and the permeability of cell membranes. msdmanuals.com Highly lipophilic drugs tend to distribute more readily into tissues. patsnap.com The apparent volume of distribution is a measure of the extent of a drug's distribution in the body; drugs that are extensively taken up by tissues have a high apparent volume of distribution. msdmanuals.com

Table 1: Physicochemical and Distribution Characteristics of Trandolaprilat

| Compound | Key Characteristic | Implication for Distribution |

| Trandolaprilat | High Lipophilicity | Potentially enhanced tissue penetration |

This table is based on information for trandolaprilat, not this compound.

Excretion Pathways of this compound in Preclinical Systems

No specific data on the excretion pathways of this compound in preclinical systems has been reported in the available literature. The following information pertains to the parent drug, Trandolapril.

The mechanisms of renal and biliary clearance for this compound have not been documented.

For Trandolapril, following oral administration, approximately 33% of the parent drug and its metabolites are recovered in the urine, primarily as trandolaprilat, while about 66% is found in the feces. drugs.com This suggests that both renal and hepatobiliary routes are significant pathways for the elimination of Trandolapril and its metabolites. The blood pressure-lowering effect of trandolaprilat is not associated with significant changes in the urinary excretion of chloride or potassium. nih.gov

Table 2: Excretion Profile of Trandolapril and its Metabolites

| Excretion Route | Percentage of Recovered Drug and Metabolites | Primary Metabolite in Urine |

| Urine | ~33% | Trandolaprilat |

| Feces | ~66% | Not Specified |

This table describes the excretion of Trandolapril and its metabolites, not this compound.

There is no information available regarding the role of drug transporters in the disposition of this compound.

In the context of its parent compound's active metabolite, trandolaprilat, it has been investigated whether it is excreted into the bile via the canalicular multispecific organic anion transporter (cMOAT or MRP2). Studies have shown that trandolaprilat does not inhibit the transport of known cMOAT substrates, suggesting that the hepatobiliary excretion of trandolaprilat is not mediated by this transporter.

Analytical Methodologies for Hexahydrotrandolapril Research

Development and Validation of Chromatographic Methods for Hexahydrotrandolapril Quantification

Chromatographic techniques are fundamental in separating this compound from Trandolapril (B549266) and other impurities. ijrti.org These methods are essential for the quantitative analysis needed in quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. ijrti.org Method development focuses on achieving adequate separation and resolution from the active pharmaceutical ingredient (API) and other related substances. Typical HPLC methods for impurity profiling involve reversed-phase columns with gradient elution.

For instance, a stability-indicating HPLC method might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The gradient elution allows for the separation of compounds with different polarities, ensuring that this compound, which is structurally similar to Trandolapril, can be distinctly quantified. diva-portal.org Validation of such methods would be performed according to International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table represents a typical setup and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is generally less applicable for the direct analysis of non-volatile and thermally labile compounds like this compound. youtube.comnih.gov However, with appropriate derivatization to increase volatility and thermal stability, GC could potentially be used. For example, silylation is a common derivatization technique for compounds with active hydrogen atoms. A derivatized sample could then be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov Due to the complexity of derivatization and the availability of direct HPLC methods, GC is not the preferred method for routine analysis of this compound.

Mass Spectrometry (MS) Techniques for this compound Characterization and Trace Analysis

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of impurities like this compound. broadinstitute.orgnih.gov It is often coupled with chromatographic systems to provide comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in the identification and profiling of impurities. ajrconline.orgchimia.ch Following separation by HPLC, the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this compound, allowing for the determination of its elemental composition. resolvemass.ca This technique is highly specific and sensitive, capable of detecting impurities at levels below the 0.1% threshold often required by regulatory bodies. ijrti.org LC-MS is crucial during drug development for identifying unknown peaks in a chromatogram and for monitoring potential degradation products under stress conditions. chimia.ch

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Trandolapril | C24H34N2O5 | 430.2468 |

| This compound | C24H40N2O5 | 436.2937 |

The data in this table is derived from the chemical formulas of the respective compounds. simsonpharma.comallmpus.com

Tandem Mass Spectrometry (MS/MS) is employed for the definitive structural confirmation of impurities. nih.govresearchgate.net In an MS/MS experiment, the ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. researchgate.net By analyzing the fragment ions, the connectivity of atoms within the molecule can be deduced, confirming the identity of this compound and distinguishing it from other isomers or related impurities. nih.govmdpi.comchemrxiv.org This is particularly important for confirming the "hexahydro-" modification, which involves the saturation of an aromatic ring in the Trandolapril structure.

Spectroscopic Techniques for this compound Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound. nih.govrsc.orgfigshare.com These techniques are often used in conjunction with mass spectrometry to build a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. resolvemass.ca 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments can be used to map out the complete chemical structure of an isolated impurity. For this compound, the absence of aromatic proton and carbon signals in the NMR spectra, compared to the spectra of Trandolapril, would be a key indicator of the saturation of the phenyl ring.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would show characteristic absorptions for its ester, carboxylic acid, and amide functionalities. A comparison with the IR spectrum of Trandolapril would highlight changes in the regions associated with aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Through the use of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques, a complete picture of the molecule's complex architecture can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships. Key signals in the ¹H NMR spectrum allow for the assignment of protons on the octahydroindole ring system, the cyclohexyl moiety, and the alanine (B10760859) side chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J-values) are all instrumental in piecing together the molecular structure. While specific, publicly available spectral data for this compound is limited, typical chemical shift regions for the protons in its constituent parts can be predicted.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for identifying the carbonyl carbons of the ester and amide functional groups, as well as the carbons of the cyclohexyl and octahydroindole rings. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals without the overlap that can complicate proton spectra. researchgate.net Commercial suppliers of the "Trandolapril EP Impurity C" reference standard make ¹³C NMR data available as part of the certificate of analysis, confirming its role in structural verification. allmpus.compharmaffiliates.com

Below are interactive tables representing the expected ¹H and ¹³C NMR chemical shift assignments for the key structural motifs within this compound, based on general principles of NMR spectroscopy.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Structural Moieties

| Structural Moiety | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons (CH, CH₂) | 0.8 - 1.8 | Multiplet |

| Alanine CH₃ | 1.2 - 1.5 | Doublet |

| Octahydroindole Ring Protons | 1.1 - 2.5, 2.9 - 4.5 | Multiplet |

| Ethyl Ester CH₂ | 4.0 - 4.3 | Quartet |

| Ethyl Ester CH₃ | 1.1 - 1.3 | Triplet |

| N-H | Variable | Broad Singlet |

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Structural Moieties

| Structural Moiety | Approximate Chemical Shift (ppm) |

|---|---|

| Cyclohexyl Carbons | 25 - 45 |

| Alanine CH₃ | 15 - 20 |

| Octahydroindole Ring Carbons | 20 - 65 |

| Ethyl Ester C=O | 170 - 175 |

| Carboxylic Acid C=O | 175 - 185 |

| Amide C=O | 170 - 178 |

| Ethyl Ester CH₂ | 60 - 63 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques for the rapid identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various bonds. For instance, the presence of carbonyl (C=O) groups in the ester, carboxylic acid, and amide functionalities will result in strong absorption bands in the region of 1630-1760 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a broad band, while the N-H stretch of the amide will also be present. The C-H stretching vibrations of the aliphatic cyclohexyl and octahydroindole rings will be observed below 3000 cm⁻¹. This spectroscopic fingerprint is invaluable for confirming the identity of the compound and for detecting impurities that may have different functional groups. The availability of IR data is confirmed by suppliers of the official reference standard. allmpus.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Amide | N-H stretch | 3200-3400 | Medium |

| Aliphatic | C-H stretch | 2850-2960 | Strong |

| Ester | C=O stretch | ~1735 | Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Amide | C=O stretch | ~1650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. drugfuture.com While this compound lacks extensive conjugation found in many aromatic drug molecules, its carbonyl groups can exhibit weak n→π* transitions in the UV region. A study on the stability of Trandolapril utilized a photodiode array (PDA) detector, which operates on UV-Vis principles, for HPLC analysis, monitoring the elution at 210 nm. This suggests that this compound would also be detectable in this region of the UV spectrum. The primary application of UV-Vis spectroscopy in the context of this compound research is often in quantitative analysis as part of a chromatographic method (e.g., HPLC-UV) to determine its concentration and, therefore, assess the purity of the main compound, Trandolapril. The absence of significant absorption at longer wavelengths can also serve as a purity check, indicating the absence of highly conjugated impurities.

Interactive Data Table: Expected UV-Vis Spectroscopic Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Structure Activity Relationship Sar Investigations of Hexahydrotrandolapril and Trandolapril Analogues

Comparative Structural Features of Hexahydrotrandolapril and Trandolapril (B549266)

This compound is a chemical analogue and a known impurity of Trandolapril. cymitquimica.comnih.gov The primary structural difference between these two compounds lies in the nature of a key side chain. Trandolapril features a phenyl group, an aromatic ring, in its structure. In contrast, this compound is characterized by the complete saturation of this ring, resulting in a cyclohexyl moiety. nih.govwikipedia.org

| Feature | Trandolapril | This compound |

|---|---|---|

| Key Moiety | Phenyl Group | Cyclohexyl Group |

| Molecular Formula | C24H34N2O5 | C24H40N2O5 |

| Molecular Weight (g/mol) | 430.55 | 436.59 |

| Ring Nature | Aromatic, Planar | Saturated, Non-planar (Alicyclic) |

Postulated Influence of Cyclohexyl Moiety Saturation on Biological Interactions

The biological target for Trandolapril is the angiotensin-converting enzyme (ACE), a zinc-dependent metalloenzyme. drugbank.comderangedphysiology.com The efficacy of ACE inhibitors relies on their ability to bind with high affinity to the enzyme's active site, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. drugbank.com The transformation of the phenyl ring in Trandolapril to the cyclohexyl ring in this compound is postulated to have a significant influence on this molecular interaction.

Conformational Flexibility and Shape: The phenyl group of Trandolapril is a rigid, planar structure. This planarity can facilitate specific hydrophobic and potential π-π stacking interactions with aromatic amino acid residues within the S1 pocket of the ACE active site. In contrast, the cyclohexyl group of this compound is a non-planar, flexible, three-dimensional structure that typically exists in chair and boat conformations. This altered geometry and increased flexibility would necessitate a different binding orientation within the active site.

Hydrophobicity and Binding Affinity: While both phenyl and cyclohexyl groups are hydrophobic, the nature of their interaction with the enzyme's hydrophobic pockets differs. The saturation of the ring in this compound eliminates the potential for the specific electronic interactions associated with an aromatic system. Research on other enzyme inhibitors has suggested that the presence of saturated rings can alter inhibitory effects. uni-saarland.de It is hypothesized that the precise fit of the phenyl group is a key contributor to Trandolapril's high binding affinity. The bulkier and conformationally distinct cyclohexyl group might not achieve the same optimal orientation, potentially leading to a weaker enzyme-inhibitor complex and reduced biological activity.

In Silico SAR Modeling for this compound Chemical Space

In silico modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting and analyzing the biological activity of chemical compounds, thereby accelerating drug discovery and optimization. nih.govlongdom.org While specific in silico studies exclusively focused on this compound are not extensively reported in the literature, a theoretical approach to modeling its chemical space can be outlined.

A hypothetical in silico investigation would proceed in several stages:

Homology Modeling and Target Preparation: A high-resolution 3D structure of the target, human ACE, would be obtained from a protein database or generated via homology modeling. The active site would be prepared for docking by defining the binding pocket and the position of the critical zinc ion.

Molecular Docking Simulation: 3D models of both Trandolapril and this compound would be generated. Docking simulations would then be performed to predict the most stable binding pose of each molecule within the ACE active site. plos.org The results would provide insights into:

Binding Energy: A calculated score representing the predicted affinity of the compound for the enzyme. A comparison of binding energies for Trandolapril and this compound could quantitatively support the postulated difference in activity.

Interaction Mapping: Identification of the specific amino acid residues involved in binding (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion). This would visually demonstrate how the cyclohexyl group alters the interaction profile compared to the phenyl group.

QSAR Model Development: To explore the chemical space around this compound, a virtual library of analogues could be created by systematically modifying different parts of the molecule. For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. taylorfrancis.com A QSAR model would then be built to establish a mathematical relationship between these descriptors and the predicted biological activity (e.g., docking score). ijpsr.com Such a model could predict the activity of novel, unsynthesized analogues and guide the design of more potent inhibitors based on the this compound scaffold.

These computational approaches offer a time- and cost-effective strategy for evaluating the SAR of this compound and its derivatives, prioritizing candidates for future synthesis and in vitro testing. mdpi.com

Advanced Research Techniques and Methodological Considerations in Hexahydrotrandolapril Studies

Application of Omics Technologies in Understanding Hexahydrotrandolapril's Cellular Impact (Non-Clinical)

The cellular and molecular effects of a compound like this compound, particularly its influence as a potential angiotensin-converting enzyme (ACE) inhibitor, are investigated non-clinically using a suite of high-throughput "omics" technologies. These approaches provide an unbiased, system-wide view of molecular changes within cells and tissues following drug exposure. ahajournals.orgnih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the drug's mechanism of action, identify novel biomarkers, and uncover potential off-target effects. mdpi.comnih.gov

Transcriptomics: The study of the complete set of RNA transcripts produced by the genome, has been applied to understand the impact of ACE inhibitors on cardiac cells. For instance, single-cell RNA sequencing (scRNA-seq) on cardiac fibroblasts from hypertensive animal models treated with an ACE inhibitor revealed significant downregulation of genes associated with extracellular matrix (ECM) organization, wound healing, and cell adhesion. ahajournals.org Specifically, genes encoding for collagens (COL1A1, COL3A1), fibronectin (FN1), and markers of fibroblast activation (ACTA2) were suppressed, indicating a reduction in the fibrogenic phenotype of these cells. ahajournals.org Such studies suggest that this compound's impact could be similarly assessed by analyzing its influence on the cardiac cellulome at single-cell resolution.

Proteomics: This large-scale study of proteins has been used to identify protein signatures associated with the response to cardiovascular therapies. In studies of heart failure, proteomics has helped pinpoint key proteins and dysregulated pathways. ahajournals.org For compounds like this compound, proteomic analysis of cardiac tissue or plasma from preclinical models could reveal changes in protein expression related to the renin-angiotensin system, inflammatory pathways, and cardiac remodeling. For example, proteomic studies have investigated the association between plasma ACE2 levels and various clinical factors in heart failure, though they did not find a significant association with ACE inhibitor use. ahajournals.org

Metabolomics: The comprehensive analysis of metabolites within a biological system offers insights into the metabolic reprogramming induced by a drug. In the context of ACE inhibition, metabolomics can elucidate changes in cellular processes and energy metabolism. nih.gov Studies have shown that ACE inhibitor therapy is associated with altered levels of specific peptides, such as the active metabolite of bradykinin (B550075), des-Arg(9)-bradykinin. nih.gov Applying metabolomic profiling in non-clinical studies of this compound could uncover its influence on cardiac metabolism and identify metabolic biomarkers of its therapeutic effect.

The integration of these omics platforms provides a powerful, multi-layered understanding of a drug's cellular impact. ahajournals.org

Interactive Data Table: Illustrative Omics Findings in ACE Inhibitor Non-Clinical Studies

| Omics Technology | Biological Sample | Key Findings in Response to ACE Inhibition | Potential Implication for this compound Research | Reference |

| Transcriptomics (scRNA-seq) | Cardiac Fibroblasts (from hypertensive rats) | Downregulation of genes for ECM components (e.g., COL1A1, FN1) and fibroblast activation markers (e.g., ACTA2). ahajournals.org | Elucidating anti-fibrotic mechanisms at the cellular level. | ahajournals.org |

| Proteomics | Lung Tissue (from patients with pulmonary arterial hypertension) | Altered abundance of proteins associated with cell growth and proliferation. ahajournals.org | Identifying protein-level targets and pathways affected by the compound. | ahajournals.org |

| Metabolomics | Plasma | Increased levels of bradykinin metabolites (e.g., des-Arg(9)-bradykinin). nih.gov | Confirming mechanism of action and identifying metabolic biomarkers. | nih.gov |

| Genomics (GWAS) | Human Subjects | Identification of genetic loci associated with heart failure, providing potential drug targets. mdpi.com | Identifying genetic factors that may influence response to this compound. | mdpi.com |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Drug Discovery and Design: AI algorithms can analyze vast datasets of chemical compounds and biological targets to identify promising drug candidates and predict their efficacy and safety. researchgate.netoup.com For ACE inhibitors, quantitative structure-activity relationship (QSAR) models, often built with machine learning techniques, are used to predict the inhibitory activity of novel peptides and small molecules. nih.govresearchgate.netacs.org These models can identify key structural features required for potent ACE inhibition, guiding the rational design of new compounds like this compound. researchgate.netacs.org Studies have successfully used algorithms like Random Forest and multilayer perceptron (MLP) to build predictive QSAR models for ACE inhibitors. acs.org

Predictive Modeling and Efficacy Screening: Machine learning models can predict the antihypertensive effects of peptides and other compounds, significantly speeding up the screening process. nih.govacs.org By training models on data from existing ACE-inhibitory peptides, researchers can develop tools to screen new sequences or compounds for potential activity. acs.org For example, the XGBoost model has shown superior performance in screening for ACE-inhibitory peptides. nih.gov Such approaches could be used to predict the potential effectiveness of this compound and its metabolites.

Interactive Data Table: Applications of AI/ML in Antihypertensive Drug Research

| AI/ML Application | Technique/Model Used | Objective | Relevance to this compound Research | Reference |

| Drug Design & QSAR | Random Forest, Multilayer Perceptron (MLP) | Predict bioactivity class of ACE inhibitors based on chemical structure. acs.org | Optimizing the chemical structure of this compound for improved efficacy and safety. | acs.org |

| Efficacy Prediction | XGBoost, Support Vector Machine (SVM) | Screen and predict the antihypertensive activity of novel peptides. nih.gov | In-silico screening of this compound and its analogs for potential therapeutic activity. | nih.gov |

| Personalized Treatment | Custom Machine Learning Algorithms | Generate patient-specific recommendations for antihypertensive medications. nsf.govbu.edu | Identifying patient populations most likely to respond favorably to this compound. | nsf.govbu.edu |

| Target Identification | Deep Learning, Data Mining | Identify novel biological targets for antihypertensive drugs. researchgate.net | Uncovering new mechanisms of action or therapeutic applications for this compound. | researchgate.net |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Future Research Trajectories and Academic Perspectives on Hexahydrotrandolapril

Unexplored Biochemical Roles of Hexahydrotrandolapril

The biochemical profile of this compound remains largely uncharted territory. As a structural analogue of Trandolapril (B549266), it is plausible that it may interact with biological targets, including but not limited to ACE. The key structural difference lies in the saturation of the phenyl group in the side chain of Trandolapril to a cyclohexyl group in this compound. wikipedia.org This modification, while seemingly minor, could significantly alter its binding affinity and pharmacological activity.

Future research should endeavor to elucidate the following:

ACE Inhibition Activity: A primary research question is whether this compound exhibits any inhibitory activity towards ACE. Competitive binding assays and enzymatic activity studies would be instrumental in determining its potency relative to Trandolapril and Trandolaprilat (B1681354). The conformationally distinct cyclohexyl group may lead to a different binding mode within the active site of ACE, potentially resulting in altered or negligible activity.

Interaction with Other Peptidases: The renin-angiotensin-aldosterone system (RAAS) involves a cascade of peptidases. Investigating the interaction of this compound with other key enzymes in this pathway, such as renin or neprilysin, could reveal unexpected modulatory roles.

Off-Target Effects: The potential for off-target binding is a critical aspect of drug safety and pharmacology. Screening this compound against a panel of receptors, ion channels, and enzymes could uncover novel biological activities or potential toxicological liabilities. Given that some derivatives of related heterocyclic structures have shown activity at serotonin (B10506) and adrenergic receptors, exploring such interactions for this compound could be a fruitful line of inquiry.

Metabolic Fate: Understanding how this compound is metabolized in vivo is crucial. It may be a substrate for the same esterases that activate the prodrug Trandolapril, potentially leading to the formation of a corresponding diacid metabolite. The metabolic stability and pathways of this compound would be essential to determine its potential for accumulation and long-term effects.

Novel Synthetic Routes for this compound and its Derivatives

The synthesis of this compound is intrinsically linked to the manufacturing process of Trandolapril. It can be considered a byproduct or an impurity arising from the synthesis. veeprho.com The development of novel and efficient synthetic routes for this compound is not only of academic interest but also crucial for obtaining pure standards for analytical and toxicological studies.

A key strategic intermediate in the synthesis of Trandolapril, and by extension this compound, is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. ptfarm.pl Patented processes describe the preparation of this intermediate, highlighting its importance. google.com Future synthetic research could focus on:

Stereoselective Synthesis of the Core Moiety: Developing more efficient and stereoselective methods for the synthesis of the octahydro-1H-indole-2-carboxylic acid core would be a significant advancement. This could involve asymmetric hydrogenation or resolution techniques to obtain the desired stereoisomer in high purity. ptfarm.pl

Convergent Synthetic Strategies: A convergent approach, where the octahydro-1H-indole-2-carboxylic acid core is coupled with a suitably derivatized side chain, could offer a flexible route to this compound and its derivatives. Research into novel coupling reagents and conditions that minimize side reactions and improve yields would be valuable.

Synthesis of this compound Derivatives: The synthesis of a library of this compound derivatives with modifications at the ester or the cyclohexyl ring could be a valuable tool for structure-activity relationship (SAR) studies. For instance, creating methyl or isopropyl ester analogues could provide insights into the role of the ester group in potential biological activity. eurjchem.comresearchgate.net

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Hydrogenation | Catalytic hydrogenation of an appropriate precursor to establish the stereocenters of the octahydro-1H-indole-2-carboxylic acid core. | High enantiomeric excess, potentially scalable for industrial applications. |

| Diastereomeric Resolution | Separation of a racemic mixture of the core intermediate using a chiral resolving agent. | Access to enantiomerically pure material, though often with lower overall yield. |

| Convergent Peptide Coupling | Coupling of the pre-synthesized octahydro-1H-indole-2-carboxylic acid with the N-substituted alanine (B10760859) side chain containing the cyclohexyl moiety. | Flexibility in synthesizing a variety of derivatives by modifying the side chain component. |

Translational Research Gaps for Related Impurities and Metabolites in Drug Development Science

The presence of impurities and the formation of novel metabolites are critical considerations in drug development, with significant implications for safety and efficacy. nih.govscribd.com The case of this compound and its related compounds, such as N-Nitroso this compound, highlights several translational research gaps. synzeal.comcleanchemlab.com

The Challenge of Nitrosamine Impurities: The formation of N-nitroso compounds, such as N-Nitroso this compound, is a major concern in the pharmaceutical industry due to their potential carcinogenicity. nih.govpmda.go.jp These can form from the reaction of a secondary amine precursor, like this compound, with nitrosating agents. pharmaexcipients.comdfg.de A significant translational research gap is the lack of robust models to predict the in vivo formation of such impurities and to assess their long-term health risks at low levels of exposure.

Lack of Readily Available Reference Standards: The difficulty in obtaining pure reference standards for impurities like this compound and its metabolites hinders comprehensive toxicological and pharmacological evaluation. wisc.edu The custom synthesis of these compounds is often required, which can be a bottleneck in the drug development process. simsonpharma.com

| Translational Research Gap | Description | Future Research Direction |

| Pharmacological/Toxicological Profiling of Impurities | The biological effects of many process-related impurities and metabolites of approved drugs are not well-characterized. | Systematic in vitro and in vivo studies to determine the ACE inhibitory activity, off-target effects, and potential toxicity of this compound. |

| Risk Assessment of N-Nitroso Impurities | The conditions leading to the formation of N-nitroso derivatives of drug impurities and their carcinogenic potential are not fully understood. | Investigation into the kinetics and mechanisms of N-Nitroso this compound formation under various conditions and assessment of its mutagenic potential. |

| Predictive Models for Impurity Formation and Fate | There is a need for better in silico and in vitro models to predict the formation of impurities during manufacturing and storage, and their subsequent metabolic fate in the body. | Development of computational models to predict the reactivity of secondary amines like this compound towards nitrosating agents and to predict their metabolic pathways. |

Q & A

Q. What are the key analytical methodologies for identifying and quantifying Hexahydrotrandolapril and its related impurities in pharmaceutical formulations?

Methodological Answer: this compound and its impurities (e.g., Trandolapril-related Compound C) are typically analyzed using reverse-phase HPLC with UV detection. The USP monograph for Trandolapril recommends:

- Mobile Phase: Ethanol/water (50:50) or acetonitrile/isopropanol (25:75) for gradient elution .

- System Suitability: Resolution between this compound and critical impurities (e.g., Trandolaprilat Methyl Ester) must exceed 2.0, with tailing factors ≤ 2.0 .

- Sample Preparation: Use standard solutions containing 0.1 mg/mL of the analyte in methanol. Validate methods per ICH Q2(R1) guidelines for specificity and precision.

Q. How can researchers ensure the structural integrity of this compound during synthesis?

Methodological Answer:

- Stereochemical Verification: Use chiral HPLC or X-ray crystallography to confirm the (2S,3aR,7aS) configuration, as incorrect stereochemistry alters ACE inhibition efficacy .

- Stability Testing: Perform stress studies (heat, light, pH variations) to identify degradation pathways. Monitor for cyclohexylpropyl side-chain hydrolysis, a common degradation route .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Methodological Answer:

- Animal Models: Use hypertensive rat models (e.g., SHR rats) with oral dosing (0.1–10 mg/kg). Measure plasma ACE activity and active metabolite (Trandolaprilat) levels via LC-MS/MS .

- Ethical Compliance: Follow ARRIVE 2.0 guidelines for animal welfare, including randomization, blinded endpoint analysis, and statistical power calculations to minimize sample size .

- Data Interpretation: Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Address interspecies variability using allometric scaling for human PK predictions .

Q. What experimental strategies resolve contradictions in reported ACE inhibition potency data for this compound analogs?

Methodological Answer:

- Standardized Assays: Use a fluorometric ACE inhibition assay with Hippuryl-Histidyl-Leucine (HHL) as substrate. Normalize results to captopril (positive control) to account for inter-lab variability .

- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and apply multivariate regression to identify confounding variables (e.g., assay pH, temperature) .

Q. How can researchers optimize formulation stability for this compound in preclinical development?

Methodological Answer:

- Excipient Screening: Test antioxidants (e.g., BHT) and pH modifiers (e.g., citrate buffer) to prevent oxidation and hydrolysis. Use DOE (Design of Experiments) to evaluate interactions .

- Accelerated Stability Testing: Store formulations at 40°C/75% RH for 3 months. Monitor impurities via HPLC and correlate degradation kinetics with Arrhenius modeling .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer:

- Nonlinear Regression: Fit data to a sigmoidal Emax model (GraphPad Prism) to estimate EC50 and Hill coefficients. Report 95% confidence intervals and residual plots to validate model fit .